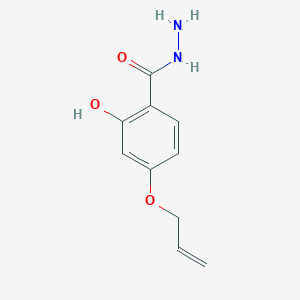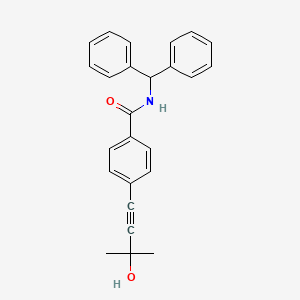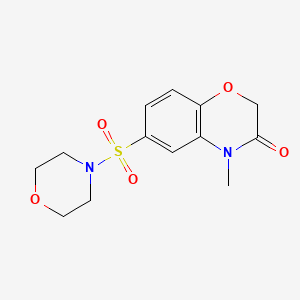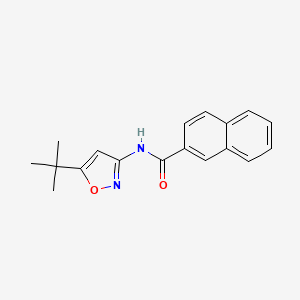
4-(allyloxy)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-2-hydroxybenzohydrazide, also known as AHBA, is a chemical compound that has gained attention in recent years due to its potential use in pharmaceutical research. AHBA is a hydrazide derivative that has been found to possess unique properties that make it a promising candidate for drug development.
作用機序
4-(allyloxy)-2-hydroxybenzohydrazide inhibits the activity of DHFR by binding to the enzyme's active site. DHFR is responsible for converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. 4-(allyloxy)-2-hydroxybenzohydrazide binds to DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis (Zhang et al., 2019).
Biochemical and Physiological Effects:
4-(allyloxy)-2-hydroxybenzohydrazide has been found to have low toxicity and is well-tolerated in animal studies. In addition to its potential use as a DHFR inhibitor, 4-(allyloxy)-2-hydroxybenzohydrazide has also been found to possess antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's (Li et al., 2014).
実験室実験の利点と制限
One advantage of 4-(allyloxy)-2-hydroxybenzohydrazide is its simple synthesis method, which makes it easy to produce in large quantities. 4-(allyloxy)-2-hydroxybenzohydrazide also has low toxicity and is well-tolerated in animal studies. However, 4-(allyloxy)-2-hydroxybenzohydrazide has limited solubility in water, which can make it difficult to use in certain experiments (Zhang et al., 2019).
将来の方向性
There are several future directions for research on 4-(allyloxy)-2-hydroxybenzohydrazide. One area of interest is its potential use in the treatment of cancer. DHFR inhibitors have been used in cancer treatment for decades, and 4-(allyloxy)-2-hydroxybenzohydrazide's ability to inhibit DHFR makes it a promising candidate for further study. Another area of interest is 4-(allyloxy)-2-hydroxybenzohydrazide's antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas (Li et al., 2014).
Conclusion:
4-(allyloxy)-2-hydroxybenzohydrazide is a promising compound that has potential applications in drug development. Its ability to inhibit DHFR and its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas.
合成法
4-(allyloxy)-2-hydroxybenzohydrazide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 4-hydroxybenzoic acid with allyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) to obtain 4-allyloxybenzoic acid. The resulting compound is then reacted with hydrazine hydrate in ethanol to yield 4-(allyloxy)-2-hydroxybenzohydrazide. The yield of 4-(allyloxy)-2-hydroxybenzohydrazide is typically around 70-80% (Li et al., 2014).
科学的研究の応用
4-(allyloxy)-2-hydroxybenzohydrazide has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 4-(allyloxy)-2-hydroxybenzohydrazide has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA. DHFR inhibitors are used in the treatment of cancer, malaria, and other diseases (Zhang et al., 2019). 4-(allyloxy)-2-hydroxybenzohydrazide has also been studied for its potential use as an antitubercular agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (Li et al., 2014).
特性
IUPAC Name |
2-hydroxy-4-prop-2-enoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-5-15-7-3-4-8(9(13)6-7)10(14)12-11/h2-4,6,13H,1,5,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUJTRPILYTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)


![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)